molecular formula C17H16N2OS2 B3210824 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide CAS No. 1081314-87-5

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide

Cat. No. B3210824
CAS RN: 1081314-87-5
M. Wt: 328.5 g/mol
InChI Key: BPRQELKNSCCGDU-UHFFFAOYSA-N
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Description

The compound “3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. Attached to this thiazole ring is a thiophene ring, another type of heterocyclic compound that contains a sulfur atom . The molecule also contains a propanamide group, which is a type of amide. Amides are common in a variety of biological compounds, including proteins.

Scientific Research Applications

Antioxidant Properties

Thiazoles exhibit antioxidant potential, protecting cells from oxidative stress. The thiazole ring’s aromaticity, characterized by π-electron delocalization, contributes to its ability to scavenge free radicals. Researchers have explored derivatives of this compound for their antioxidant effects, potentially mitigating oxidative damage in various biological systems .

Antitumor and Cytotoxic Activity

Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cells . Further exploration of these properties could lead to novel cancer therapies.

Other Applications

Beyond the mentioned fields, thiazoles play roles in various domains:

Remember, the thiazole family continues to inspire researchers, and its applications extend beyond these six areas. As science progresses, we may uncover even more exciting uses for this intriguing compound! 🌟

Future Directions

Thiazole and thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Therefore, compounds like “3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide” could potentially be of interest for future drug discovery efforts.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of pathways, leading to their diverse biological activities . For example, they have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities . For example, they have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .

properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-18-17(14-8-5-11-21-14)15(22-12)9-10-16(20)19-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQELKNSCCGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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